molecular formula C8H15NO7P2 B119884 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid CAS No. 153692-15-0

2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid

Cat. No. B119884
Key on ui cas rn: 153692-15-0
M. Wt: 329.18 g/mol
InChI Key: MJZFXVHSXAHDFU-UHFFFAOYSA-N
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Patent
US05391743

Procedure details

[1-Hydroxy-3-(3-pyridinyl)propylidene]bis[phosphonic acid](3.37 mmol 1.0 g) is dissolved in 8.4 ml of 1N NaOH solution with 29 ml of distilled water. Iodomethane (16.83 mmol, 1.05 ml) is added in 19 ml of ethanol. This reaction mixture is heated at 80° C. overnight. The solvent is evaporated in vacuo and the residue is triturated with acetone then recrystallized from ethanol and water to yield 0.5 g of 3-(3-hydroxy-3,3-diphosphonopropyl)-1-methyl pyridinium hydroxide, inner salt.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([P:15](=[O:18])([OH:17])[OH:16])([P:11](=[O:14])([OH:13])[OH:12])[CH2:3][CH2:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1.I[CH3:20]>[OH-].[Na+].O.C(O)C>[OH-:1].[OH:1][C:2]([P:15]([OH:16])([OH:17])=[O:18])([P:11]([OH:12])([OH:13])=[O:14])[CH2:3][CH2:4][C:5]1[CH:6]=[N+:7]([CH3:20])[CH:8]=[CH:9][CH:10]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC(CCC=1C=NC=CC1)(P(O)(O)=O)P(O)(O)=O
Name
Quantity
8.4 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
29 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.05 mL
Type
reactant
Smiles
IC
Name
Quantity
19 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated with acetone
CUSTOM
Type
CUSTOM
Details
then recrystallized from ethanol and water

Outcomes

Product
Name
Type
product
Smiles
[OH-].OC(CCC=1C=[N+](C=CC1)C)(P(=O)(O)O)P(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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